molecular formula C9H5FO2 B13981654 3-Ethynyl-4-fluorobenzoic acid

3-Ethynyl-4-fluorobenzoic acid

Cat. No.: B13981654
M. Wt: 164.13 g/mol
InChI Key: XGNCHLXTZPZKBX-UHFFFAOYSA-N
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Description

3-Ethynyl-4-fluorobenzoic acid is an organic compound with the molecular formula C₉H₅FO₂ It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by an ethynyl group and the hydrogen atom at the fourth position is replaced by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-4-fluorobenzoic acid typically involves the introduction of the ethynyl and fluorine groups onto the benzoic acid ring. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where an ethynyl group is introduced to a halogenated benzoic acid derivative. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-4-fluorobenzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Copper Co-catalysts: Often used alongside palladium catalysts.

    Amines: Used as bases in various reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can produce larger aromatic compounds, while oxidation and reduction reactions can yield various functionalized derivatives .

Scientific Research Applications

3-Ethynyl-4-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethynyl-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The ethynyl and fluorine groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and potentially lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynyl-4-fluorobenzoic acid is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C9H5FO2

Molecular Weight

164.13 g/mol

IUPAC Name

3-ethynyl-4-fluorobenzoic acid

InChI

InChI=1S/C9H5FO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h1,3-5H,(H,11,12)

InChI Key

XGNCHLXTZPZKBX-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=C1)C(=O)O)F

Origin of Product

United States

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